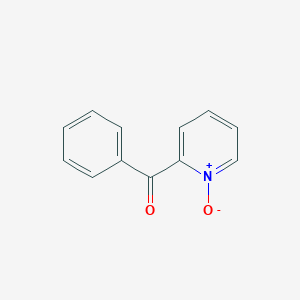

(1-Oxido-2-pyridinyl)(phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Oxido-2-pyridinyl)(phenyl)methanone is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of (1-oxido-2-pyridinyl)(phenyl)methanone exhibit significant antimicrobial properties. For instance, studies indicate that certain derivatives can inhibit bacterial growth effectively, making them viable candidates for developing new antibiotics. The Minimum Inhibitory Concentration (MIC) values for these compounds against various bacterial strains have been documented, showcasing their potential as antimicrobial agents.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Compound C | P. aeruginosa | 64 |

Mechanism of Action

The mechanism through which these compounds exert their antimicrobial effects often involves the inhibition of key metabolic pathways in bacteria. For example, some studies highlight the covalent binding of the compound to bacterial enzymes, thereby disrupting normal cellular functions .

Antidiabetic Research

Recent investigations have identified this compound as a potential inhibitor of glucosamine-6-phosphate synthase, an enzyme crucial in glucose metabolism. This inhibition can lead to reduced glucose levels in blood, presenting a promising avenue for antidiabetic drug development .

Coordination Chemistry

Synthesis of Metal Complexes

The compound has been utilized in coordination chemistry to synthesize metal complexes with manganese and other transition metals. These complexes exhibit unique magnetic properties and structural characteristics that are useful for various applications in materials science .

Table: Properties of Manganese Complexes Derived from this compound

| Complex Type | Magnetic Property | Coordination Environment |

|---|---|---|

| Mononuclear | Paramagnetic | Octahedral |

| Trinuclear | Antiferromagnetic | Tetrahedral |

| Octanuclear | Ferromagnetic | Square planar |

Organic Synthesis

The compound serves as a key intermediate in various organic synthesis reactions. Its ability to participate in condensation reactions has been exploited to create more complex molecular structures that are essential in drug discovery and development .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Kucharczyk et al. evaluated the antimicrobial activity of synthesized derivatives of this compound against multiple bacterial strains. The results indicated that certain derivatives had MIC values comparable to established antibiotics, suggesting their potential use in clinical settings.

Case Study 2: Coordination Chemistry

In a research paper on manganese carboxylate chemistry, the use of this compound led to the formation of novel metal complexes with enhanced stability and unique magnetic properties. These findings open avenues for further exploration into their applications in magnetic materials and catalysis .

Propiedades

Número CAS |

4789-06-4 |

|---|---|

Fórmula molecular |

C12H9NO2 |

Peso molecular |

199.2 g/mol |

Nombre IUPAC |

(1-oxidopyridin-1-ium-2-yl)-phenylmethanone |

InChI |

InChI=1S/C12H9NO2/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13(11)15/h1-9H |

Clave InChI |

WUHNPPJCSDOKJW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=[N+]2[O-] |

SMILES canónico |

C1=CC=C(C=C1)C(=O)C2=CC=CC=[N+]2[O-] |

Solubilidad |

29.9 [ug/mL] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.